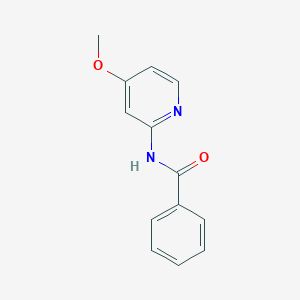
1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde is a heterocyclic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used as calcium channel blockers in medicinal chemistry . The unique structure of this compound, featuring both benzoyl and ethynyl groups, makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dihydropyridines, including 1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde, can be achieved through the Hantzsch reaction. This involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The reaction typically proceeds under mild conditions and can be catalyzed by various agents such as metal perchlorates, aluminum chloride, or even under solvent-free conditions using heterogeneous catalysts .
Industrial Production Methods: Industrial production of 1,4-dihydropyridines often employs multicomponent reactions (MCRs) due to their efficiency in producing structurally diverse molecules from simple starting materials . These methods are scalable and can be optimized for high yields and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives through dehydrogenation.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of different functional groups at the ethynyl or benzoyl positions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Often employs nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridines.
Applications De Recherche Scientifique
1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, which can modulate various physiological processes such as muscle contraction and neurotransmitter release . This makes it a valuable compound in the study of cardiovascular and neurological functions.
Comparaison Avec Des Composés Similaires
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity and use in treating hypertension.
Uniqueness: 1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde stands out due to its unique structural features, such as the presence of both benzoyl and ethynyl groups. These modifications can enhance its biological activity and selectivity compared to other 1,4-dihydropyridines .
Propriétés
Numéro CAS |
62827-37-6 |
|---|---|
Formule moléculaire |
C16H11NO3 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
1-benzoyl-4-ethynyl-4H-pyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C16H11NO3/c1-2-15-13(10-18)8-17(9-14(15)11-19)16(20)12-6-4-3-5-7-12/h1,3-11,15H |
Clé InChI |
ANHGMRDSJOJUPZ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1C(=CN(C=C1C=O)C(=O)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14513834.png)
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)





![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)

![1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane](/img/structure/B14513875.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)



